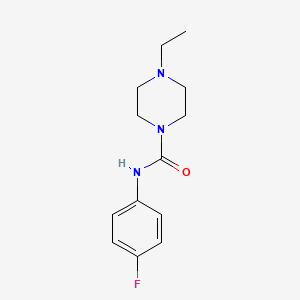

4-ethyl-N-(4-fluorophenyl)piperazine-1-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-N-(4-fluorophenyl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FN3O/c1-2-16-7-9-17(10-8-16)13(18)15-12-5-3-11(14)4-6-12/h3-6H,2,7-10H2,1H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQNSYTTYGKNPBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(=O)NC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 4 Ethyl N 4 Fluorophenyl Piperazine 1 Carboxamide

Retrosynthetic Analysis and Strategic Disconnections of the Piperazine-1-carboxamide (B1295725) Core

Retrosynthetic analysis is a problem-solving technique used to plan the synthesis of organic molecules. ox.ac.ukprinceton.edu For the 4-ethyl-N-(4-fluorophenyl)piperazine-1-carboxamide core, the primary disconnection lies at the amide bond, as this is a robust and well-established chemical transformation. This leads to two key synthons: an electrophilic carbonyl synthon derived from the piperazine (B1678402) moiety and a nucleophilic amine synthon from the 4-fluoroaniline (B128567) portion.

A further disconnection of the piperazine ring itself can be envisioned, breaking it down into simpler, commercially available starting materials. researchgate.net The ethyl group on the tertiary amine of the piperazine ring can be introduced through N-alkylation of a piperazine precursor.

The strategic disconnections for this compound can be summarized as follows:

| Disconnection | Synthons | Corresponding Reagents |

| Amide Bond | 4-ethylpiperazine-1-carbonyl cation and 4-fluoroaniline anion | 4-ethylpiperazine-1-carbonyl chloride (or an activated equivalent) and 4-fluoroaniline |

| Piperazine C-N Bonds | Dialkylation of a primary amine with a bis-electrophile | Ethylenediamine and a bis(2-haloethyl)amine derivative |

| N-Ethyl Bond | N-alkylation of a secondary amine | 1-Boc-piperazine and ethyl iodide |

These disconnections pave the way for several synthetic approaches, which are explored in the subsequent sections.

Classical and Modern Synthetic Routes to the Piperazine-1-carboxamide Skeleton

N,N'-Carbonyldiimidazole (CDI) is a widely utilized reagent for the formation of amides from carboxylic acids and amines due to its high reactivity and the innocuous nature of its byproducts (imidazole and carbon dioxide). daneshyari.comsci-hub.se In the context of piperazine-1-carboxamides, CDI can be used to activate a carboxylic acid precursor, which then reacts with a piperazine derivative. Alternatively, CDI can react with an amine to form an acyl imidazole (B134444) intermediate, which subsequently couples with another amine. organic-chemistry.orgamazonaws.com

The general mechanism involves the formation of an acyl imidazole, which is a highly reactive intermediate. This intermediate then undergoes nucleophilic attack by the amine to form the desired amide bond. sci-hub.se The reaction is often carried out in a one-pot procedure and can be accelerated by the presence of carbon dioxide or catalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). sci-hub.seorganic-chemistry.org Solvent-free conditions have also been developed for CDI-mediated amidations, offering a greener and more efficient protocol. researchgate.net

The reaction of an isocyanate with a secondary amine, such as a piperazine derivative, is a direct and efficient method for the synthesis of ureas and carboxamides. rsc.org In this approach, 4-fluorophenyl isocyanate would be reacted with 1-ethylpiperazine (B41427). The lone pair of electrons on the secondary nitrogen of the piperazine attacks the electrophilic carbon of the isocyanate, leading to the formation of the desired carboxamide.

This method is often high-yielding and proceeds under mild conditions. The isocyanate precursors can be generated from the corresponding amines and phosgene (B1210022) or a phosgene equivalent, or via non-phosgene routes such as the Curtius rearrangement. scholaris.ca

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer an efficient and atom-economical approach to complex molecules. nih.govresearchgate.net While a specific MCR for the direct synthesis of this compound is not prominently described, the principles of MCRs can be applied to construct the piperazine-1-carboxamide skeleton. For instance, a four-component reaction involving an amine, an aldehyde or ketone, an isocyanide, and a carboxylic acid (Ugi reaction) could be adapted to generate structurally diverse piperazine derivatives. nih.gov

Specific Synthesis of this compound

The synthesis of this compound can be achieved through several of the aforementioned routes. A common and practical approach involves the reaction of 1-ethylpiperazine with a suitable electrophilic partner derived from 4-fluoroaniline.

One reported method involves the reaction of 1-ethylpiperazine with (4-chlorophenyl)carbamic chloride in refluxing ethanol (B145695) to yield a similar compound, N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide, in good yield. nih.gov A similar strategy could be employed using the corresponding 4-fluorophenyl derivative.

Alternatively, a CDI-mediated coupling between 4-fluoroaniline and a pre-formed 4-ethylpiperazine-1-carbonyl intermediate could be employed. Optimization of such a reaction would involve screening of solvents, temperature, and catalysts to maximize yield and purity. For instance, the use of DBU as a catalyst has been shown to accelerate CDI-mediated amidations, particularly with less reactive anilines. organic-chemistry.org

The choice of reagents and reaction conditions can significantly impact the outcome of the synthesis. Below is a table summarizing potential reagents and their roles in the synthesis of the target compound.

| Reagent | Role | Potential Reaction | Reference |

| 1-Ethylpiperazine | Nucleophile | Reacts with an electrophilic carbonyl source | nih.gov |

| 4-Fluoroaniline | Nucleophile | Reacts with an activated piperazine carbonyl derivative | sci-hub.se |

| 4-Fluorophenyl isocyanate | Electrophile | Direct addition to 1-ethylpiperazine | rsc.org |

| N,N'-Carbonyldiimidazole (CDI) | Activating agent | Mediates amide bond formation | daneshyari.comsci-hub.se |

| (4-Fluorophenyl)carbamic chloride | Electrophile | Reacts with 1-ethylpiperazine | nih.gov |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Catalyst | Accelerates amidation reactions | organic-chemistry.org |

Reaction Conditions and Yield Optimization

The synthesis of N-aryl piperazine carboxamides, including this compound, is typically achieved through the condensation reaction between a substituted piperazine and an appropriate isocyanate or carbamoyl (B1232498) chloride. A common synthetic route involves the reaction of 1-ethylpiperazine with 4-fluorophenyl isocyanate.

Optimization of this reaction involves careful consideration of several factors to maximize the yield and purity of the final product. Key parameters include the choice of solvent, reaction temperature, and the use of catalysts. Inert solvents such as dichloromethane (B109758) (DCM), chloroform, benzene (B151609), or toluene (B28343) are often employed to facilitate the reaction. google.com In some preparations of similar carboxamides, the reaction is carried out in refluxing ethanol for several hours. nih.govnih.gov For instance, the synthesis of N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide was achieved by reacting 1-ethylpiperazine with (4-chlorophenyl)carbamic chloride in refluxing ethanol for 4 hours, resulting in a 65% yield. nih.gov A similar reaction involving 1-methylpiperazine (B117243) yielded 79%. nih.gov

To enhance reaction rates and yields, particularly when starting from a carboxylic acid and an amine, coupling agents are frequently utilized. A combination of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) is a standard protocol for forming amide bonds. acgpubs.org The reaction is typically stirred at room temperature overnight. acgpubs.org Optimization strategies may involve screening different solvents, adjusting the stoichiometry of the reactants and coupling agents, and modifying the temperature to minimize side product formation and drive the reaction to completion.

Table 1: Factors Influencing Reaction Yield

| Parameter | Description | Potential Optimizations |

| Solvent | The medium in which the reaction occurs. Common choices include DCM, ethanol, and toluene. google.comnih.gov | Screening a range of solvents with varying polarities to improve solubility and reaction kinetics. |

| Temperature | Can range from room temperature to reflux conditions. | Lowering the temperature to reduce side reactions or increasing it to overcome activation energy barriers. |

| Catalyst/Coupling Agent | Facilitates the formation of the amide bond (e.g., EDC.HCl, DMAP). acgpubs.org | Testing different coupling agents and optimizing catalyst loading. |

| Reaction Time | Duration required for the reaction to reach completion. Often ranges from a few hours to overnight. nih.govacgpubs.org | Monitoring reaction progress using techniques like TLC or LC-MS to determine the optimal time. |

| Stoichiometry | Molar ratio of reactants. | Adjusting the ratio of piperazine to the isocyanate/carbamoyl chloride to ensure complete conversion of the limiting reagent. |

Purification and Isolation Techniques for Piperazine Carboxamide Analogues

Following synthesis, the crude product requires purification to remove unreacted starting materials, reagents, and by-products. Standard techniques for piperazine carboxamide analogues include recrystallization and column chromatography. nih.govacgpubs.org

Recrystallization Protocols

Recrystallization is a widely used and effective method for purifying solid crystalline compounds. The choice of solvent is critical; the ideal solvent should dissolve the compound well at an elevated temperature but poorly at room or lower temperatures, while impurities should remain soluble or insoluble at all temperatures. For piperazine carboxamide analogues, ethanol has been successfully used as a recrystallization solvent. nih.govnih.gov The process typically involves dissolving the crude product in a minimum amount of hot ethanol and allowing the solution to cool slowly, inducing the formation of pure crystals which can then be collected by filtration.

Chromatographic Purification Methods (e.g., Column Chromatography)

Column chromatography is a versatile purification technique used to separate compounds based on their differential adsorption to a stationary phase. For piperazine carboxamide analogues, flash chromatography using silica (B1680970) gel as the stationary phase is common. acgpubs.org The separation is achieved by eluting the column with a suitable solvent system, often a mixture of a non-polar solvent like dichloromethane (DCM) and a more polar solvent such as ethyl acetate (B1210297) (EtOAc) or methanol. acgpubs.org The polarity of the mobile phase is often gradually increased to elute compounds with different polarities. The fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing the pure product, which are then combined and evaporated to yield the purified compound. acgpubs.org

Structural Characterization Techniques

Once purified, the identity and structure of this compound are confirmed using a combination of spectroscopic and analytical methods.

Spectroscopic Analysis (NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for elucidating the molecular structure.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of all hydrogen atoms in the molecule. For this compound, characteristic signals would be expected for the aromatic protons on the fluorophenyl ring, the methylene (B1212753) protons of the piperazine ring, and the ethyl group's methylene and methyl protons. nih.govresearchgate.net The piperazine ring protons typically appear as multiplets in the aliphatic region (around δ 2.5-3.8 ppm). researchgate.net The aromatic protons would show complex splitting patterns in the aromatic region (around δ 7.0-7.5 ppm) due to proton-proton and proton-fluorine coupling.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms. Signals would be observed for the carbons of the fluorophenyl ring, the piperazine ring, the ethyl group, and the carbonyl carbon of the carboxamide group. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key absorptions for this compound would include:

N-H stretching of the amide group (around 3300 cm⁻¹).

C-H stretching of the aromatic and aliphatic groups (around 2800-3100 cm⁻¹).

C=O stretching of the amide carbonyl group (a strong band around 1640 cm⁻¹).

C-N stretching (around 1200-1350 cm⁻¹).

C-F stretching (around 1150-1250 cm⁻¹).

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Electron Ionization (EI) or Electrospray Ionization (ESI) techniques can be used. The mass spectrum would show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. Characteristic fragmentation patterns for phenylpiperazines often involve cleavage within the piperazine ring. nih.govresearchgate.net

Table 2: Expected Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Wavenumber / m/z |

| ¹H NMR | Aromatic protons (C₆H₄F) | δ 7.0-7.5 ppm |

| Piperazine protons (CH₂) | δ 2.5-3.8 ppm | |

| Ethyl protons (CH₂) | δ ~2.4 ppm (quartet) | |

| Ethyl protons (CH₃) | δ ~1.1 ppm (triplet) | |

| IR | N-H Stretch (Amide) | ~3300 cm⁻¹ |

| C=O Stretch (Amide) | ~1640 cm⁻¹ | |

| C-F Stretch | ~1150-1250 cm⁻¹ | |

| Mass Spec | Molecular Ion [M]⁺ | m/z = 251.15 |

Elemental Analysis

Elemental analysis is a quantitative technique used to determine the percentage composition of carbon, hydrogen, nitrogen, and other elements in a compound. The experimentally determined percentages are compared with the calculated values for the proposed molecular formula (C₁₃H₁₈FN₃O). A close correlation between the found and calculated values provides strong evidence for the compound's empirical and molecular formula, thereby confirming its elemental composition and purity. researchgate.net

Synthesis of Structurally Related Analogues and Derivatives

The synthesis of analogues related to this compound involves diverse chemical strategies aimed at modifying specific moieties of the molecule. These modifications are crucial for optimizing biological activity, selectivity, and physicochemical properties. Key derivatization strategies focus on the N-aryl carboxamide group, the N-alkyl group on the piperazine ring, the heterocyclic core, and the introduction of chirality for stereoisomer analysis.

Key synthetic approaches include:

Amide Bond Formation: The most direct method involves coupling 4-ethylpiperazine with a substituted phenyl isocyanate or reacting 4-ethylpiperazine-1-carbonyl chloride with a substituted aniline. This allows for the introduction of various functional groups on the phenyl ring.

Buchwald-Hartwig and Ullmann Couplings: For more complex N-aryl linkages, palladium-catalyzed Buchwald-Hartwig coupling or copper-catalyzed Ullmann reactions can be employed to form the N-aryl bond on the piperazine core prior to the carboxamide formation. nih.gov These methods are particularly useful for creating derivatives with electron-rich or sterically hindered aryl groups. nih.gov

Research has shown that a variety of substituted aryl groups can be incorporated, leading to compounds with diverse electronic and steric properties. For instance, the synthesis of trans-N-4-[4-cyano-3-(trifluoromethyl)phenyl]-N-(2,4-difluorophenyl)-2,5-dimethylpiperazine-1-carboxamide highlights the possibility of introducing potent electron-withdrawing groups and additional fluorine atoms, which can modulate activity. nih.gov

Table 1: Examples of N-Substituent Modifications on the Carboxamide Moiety

| Starting Material 1 | Starting Material 2 | Resulting N-Substituent | General Method |

|---|---|---|---|

| 4-Ethylpiperazine-1-carbonyl chloride | 2,4-Difluoroaniline | N-(2,4-difluorophenyl) | Acylation |

| 4-Ethylpiperazine-1-carbonyl chloride | 4-Cyano-3-(trifluoromethyl)aniline | N-[4-Cyano-3-(trifluoromethyl)phenyl] | Acylation |

| 4-Ethylpiperazine | 4-Nitrophenyl isocyanate | N-(4-nitrophenyl) | Urea Formation |

| 1-Bromo-4-chlorobenzene | 4-Ethylpiperazine-1-carboxamide | N-(4-chlorophenyl) | Buchwald-Hartwig Amination |

The ethyl group at the 4-position of the piperazine ring is another key site for modification. The nature of this substituent significantly impacts the compound's basicity, lipophilicity, and pharmacokinetic properties. nih.gov A variety of synthetic methods are available to introduce diverse alkyl, aryl, and acyl groups at this position.

Common synthetic strategies include:

Nucleophilic Substitution: The most straightforward method involves the N-alkylation of the parent N-(4-fluorophenyl)piperazine-1-carboxamide with various alkyl halides (e.g., ethyl bromide, benzyl (B1604629) chloride) or sulfonates in the presence of a base. nih.govmdpi.com

Reductive Amination: This method involves reacting the secondary amine of the piperazine precursor with an aldehyde or ketone (e.g., acetaldehyde (B116499) for the ethyl group) in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. mdpi.com This is a versatile method for introducing a wide range of alkyl substituents.

Amide Acylation and Reduction: The piperazine nitrogen can be acylated with an acid chloride (e.g., acetyl chloride) or anhydride, followed by reduction of the resulting amide with a strong reducing agent such as lithium aluminum hydride (LiAlH₄) to yield the N-alkyl derivative. mdpi.com

These methodologies allow for the synthesis of a broad library of compounds with varying substituents at the 4-position, which is crucial for SAR studies. nih.gov For example, replacing the ethyl group with larger or more complex fragments can probe steric tolerance and introduce new interaction points with biological targets. researchgate.net

Table 2: Examples of Derivatization at the 4-Position of the Piperazine Ring

| Piperazine Precursor | Reagent(s) | Resulting 4-Position Substituent | Methodology |

|---|---|---|---|

| N-(4-fluorophenyl)piperazine-1-carboxamide | Benzyl bromide, K₂CO₃ | Benzyl | Nucleophilic Substitution |

| N-(4-fluorophenyl)piperazine-1-carboxamide | Cyclohexanone, NaBH(OAc)₃ | Cyclohexyl | Reductive Amination |

| N-(4-fluorophenyl)piperazine-1-carboxamide | 1) Propionyl chloride, Et₃N; 2) LiAlH₄ | Propyl | Acylation followed by Reduction |

| N-(4-fluorophenyl)piperazine-1-carboxamide | 1-Bromo-4-nitrobenzene | 4-Nitrophenyl | Nucleophilic Aromatic Substitution |

While substitutions at the nitrogen atoms are common, modification of the carbon backbone of the piperazine ring offers a pathway to novel analogues with distinct three-dimensional shapes and properties. mdpi.com However, direct C-H functionalization of the piperazine ring can be challenging due to the presence of the two nitrogen atoms. mdpi.comnih.gov Despite these challenges, several advanced synthetic methods have been developed.

Ring Substitution Strategies:

Direct C-H Functionalization: Recent advances in photoredox catalysis and transition-metal-catalyzed reactions have enabled the direct arylation, vinylation, and alkylation of C-H bonds at the α-position to the nitrogen atoms. mdpi.comnih.govencyclopedia.pub These methods often require an N-protecting group, such as a Boc-carbamate, to direct the reaction and prevent side reactions. mdpi.com

α-Lithiation: The deprotonation of a C-H bond adjacent to a nitrogen atom using a strong base like s-BuLi, followed by trapping the resulting organolithium species with an electrophile, allows for the introduction of various substituents. mdpi.comnih.gov

De Novo Synthesis: Building the substituted piperazine ring from acyclic precursors provides a versatile route to carbon-substituted analogues. For example, the Stannyl Amine Protocol (SnAP) allows for the convergent synthesis of substituted piperazines from aldehydes and specialized tin-containing diamine reagents. mdpi.comencyclopedia.pub

Ring Fusion Strategies:

Intramolecular Cyclization: Fused heterocyclic systems can be constructed by designing precursors that undergo intramolecular cyclization reactions. For instance, an intramolecular dipolar cycloaddition of an azide (B81097) with an alkyne can form a triazole-fused piperazine ring system. niscpr.res.in

DABCO Ring Opening: The cleavage of 1,4-diazabicyclo[2.2.2]octane (DABCO) can serve as a synthetic entry to complex piperazine derivatives, including fused systems. rsc.orgresearchgate.net

Multi-component Reactions: De novo synthesis using multi-component reactions can assemble highly substituted and fused piperazine scaffolds in a single step from simple starting materials. acs.org

These approaches significantly expand the chemical space around the piperazine core, enabling the synthesis of conformationally constrained and structurally complex analogues. rsc.orgnih.gov

Table 3: Examples of Heterocyclic Ring Modifications

| Modification Type | Synthetic Method | Example Precursor(s) | Resulting Structure |

|---|---|---|---|

| C-2 Arylation | Photoredox C-H Functionalization | N-Boc-piperazine, 1,4-dicyanobenzene | 2-Aryl-N-Boc-piperazine |

| C-2/C-5 Substitution | De Novo Synthesis (SnAP) | Aldehyde, SnAP reagent | 2,5-Disubstituted piperazine |

| Ring Fusion | Intramolecular Cycloaddition | Azido-alkyne piperazine derivative | Triazolo[1,5-a]pyrazine core |

| Ring Fusion | Diels-Alder Reaction | Dihydropyrazine derivative | Bicyclic fused piperazine |

When substitutions are introduced on the carbon atoms of the piperazine ring, chiral centers can be created, leading to enantiomers or diastereomers. The analysis and separation of these stereoisomers are essential, as they often exhibit different biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose. To facilitate separation and detection, especially for compounds lacking a strong chromophore, pre-column derivatization with a chiral derivatizing agent (CDA) is often employed.

The strategy involves reacting the chiral piperazine analogue with a CDA to form diastereomeric derivatives. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column.

Key aspects of this strategy include:

Choice of Derivatizing Agent: The CDA must be enantiomerically pure and react quantitatively with the analyte. Common agents for amines include isocyanates, acid chlorides, and sulfonyl chlorides that contain a chiral center. For example, p-toluenesulfonyl chloride (PTSC) can be used to derivatize chiral amines, introducing a chromophore and creating separable diastereomers. nih.gov

Introduction of a Chromophore: Many derivatizing agents, such as 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) or dansyl chloride, are designed to attach a UV-active or fluorescent tag to the analyte, enhancing detection sensitivity. jocpr.comresearchgate.net

Chromatographic Separation: The resulting diastereomers are then separated using reverse-phase HPLC. Alternatively, direct separation of enantiomers can sometimes be achieved without derivatization by using a chiral stationary phase (CSP), such as a Chiralpak column. jocpr.com

This analytical approach is critical for quality control and for studying the stereoselectivity of biological processes involving these compounds.

Table 4: Common Chiral Derivatizing Agents for Amine Analysis

| Derivatizing Agent | Abbreviation | Reactive Group | Purpose |

|---|---|---|---|

| (R)-(-)-1-(1-Naphthyl)ethyl isocyanate | NEIC | Isocyanate | Forms diastereomeric ureas |

| Marfey's Reagent | FDAA | Acid fluoride | Forms diastereomeric amides |

| p-Toluenesulfonyl chloride | PTSC | Sulfonyl chloride | Forms diastereomeric sulfonamides, adds chromophore |

| 4-Chloro-7-nitrobenzofuran | NBD-Cl | Aryl chloride | Adds strong chromophore/fluorophore |

Structure Activity Relationship Sar Investigations of Piperazine Carboxamide Scaffolds

Design Principles for SAR Studies on Piperazine (B1678402) Carboxamides

The rational design of analogues begins with the core piperazine carboxamide structure. This scaffold is frequently utilized in drug design to enhance the aqueous solubility of molecules. researchgate.net The design process often involves creating a library of compounds where specific parts of the molecule are systematically modified. For instance, in the development of antifungal agents, a library of piperazine-1-carboxamidine analogues was screened to identify compounds that induce the accumulation of endogenous reactive oxygen species. nih.gov This targeted approach allows researchers to correlate structural changes with changes in activity, leading to the development of more potent and selective compounds. The piperazine scaffold itself is a key element, and its characteristics make it a useful and well-positioned system in the rational design of drugs. nih.gov

Systematic variation of substituents on the aryl and alkyl parts of the molecule is a cornerstone of SAR studies. In one study of piperazine derivatives, analogues with large atoms or bulky side chains on the phenyl group at specific positions showed a high capacity for ROS accumulation in Candida albicans and significant fungicidal activity. nih.gov Another study on inhibitors of inflammatory caspases involved synthesizing a series of molecules with different substituents on the piperazine ring. nih.gov This led to the discovery of potent inhibitors, with an ethylbenzene (B125841) derivative showing low nanomolar activity. nih.gov These examples underscore the importance of exploring a wide range of chemical space around the core scaffold to identify key interactions and optimize activity.

The following table illustrates how variations in the aryl substituent can impact the inhibitory activity of piperazine-based compounds against different caspases.

| Compound | Aryl Substituent | Caspase-1 K_i (nM) | Caspase-4 K_i (nM) | Caspase-5 K_i (nM) |

| CK-1-41 | Ethylbenzene | 100 | 200 | 100 |

| Analog 1 | Phenyl | >10000 | >10000 | 1200 |

| Analog 2 | 4-Fluorophenyl | 5000 | 8000 | 800 |

| Analog 3 | 2,4-Difluorophenyl | 8000 | >10000 | 1000 |

Note: Data is illustrative and derived from findings indicating the potency of the ethylbenzene derivative CK-1-41 and the reduced activity or selectivity of other analogs. nih.gov

Impact of Fluorine Substitution on Molecular Recognition

Fluorine substitution is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. The introduction of fluorine can influence a molecule's conformation, lipophilicity, metabolic stability, and binding affinity. nih.gov In the context of 4-ethyl-N-(4-fluorophenyl)piperazine-1-carboxamide, the fluorine atom on the phenyl ring is a critical feature.

Studies on fluorinated benzene (B151609) dimers have shown that fluorine substitution generally decreases the binding energy in edge-to-face aromatic interactions. nih.govresearchgate.net However, the position of the fluorine atom is crucial; if it is located near the partially positive hydrogen atoms of an interacting molecule, it can lead to a stabilizing electrostatic interaction. nih.govresearchgate.net In SAR studies of other piperazine-containing compounds, the presence of a halogen substituent on the fluorophenyl moiety was found to be essential for inhibitory effects on certain biological targets. polyu.edu.hkpolyu.edu.hkfrontiersin.org For instance, the introduction of electron-withdrawing substituents like fluorine on a piperazine-linked benzene ring has been shown to enhance the anti-tumor activity of certain compounds. nih.gov

The table below presents data on the inhibitory concentration (IC50) of various N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives, highlighting the effect of different aryl substituents.

| Derivative | Aryl Substituent (R) | PFA Inhibition (%) at 50 mg/kg | H1 Receptor Binding IC50 (nM) |

| Analog A | Phenyl | 35 | 1200 |

| Analog B | 4-Fluorophenyl | 42 | 310 |

| Analog C | 4-Chlorophenyl | 45 | 450 |

| Analog D | 4-Methoxyphenyl | 28 | 2500 |

Data derived from a study on the antiallergy activity of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives. nih.gov PFA refers to the passive foot anaphylaxis assay.

Influence of Piperazine Ring Conformation on Biological Interaction

The three-dimensional shape of a molecule is paramount for its interaction with a biological target. The piperazine ring typically adopts a chair conformation. nih.gov This conformation positions the substituents at the 1 and 4 positions in either axial or equatorial orientations, which can significantly affect how the molecule fits into a binding site. The conformation and flexibility of the piperazine ring can influence receptor binding and molecular recognition. researchgate.net In the design of certain therapeutic agents, the piperazine ring is chosen not only for its physicochemical properties but also to provide conformational flexibility, which can be advantageous for binding to the target. mdpi.com

Role of Carboxamide Linker in Ligand-Target Interactions

The carboxamide linker in this compound is a key structural feature that connects the substituted piperazine ring to the fluorophenyl group. This linker is not merely a spacer; its chemical properties are integral to the molecule's function. The amide group can participate in hydrogen bonding, acting as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). These interactions are often crucial for anchoring a ligand to its target protein.

In the context of more complex molecules like Proteolysis Targeting Chimeras (PROTACs), the resonance structure of an amide group in the linker can impart a partial double bond character, which may affect the formation of the necessary ternary complex for biological activity. acs.org While this compound is not a PROTAC, this principle highlights the structural and electronic importance of the carboxamide linker in mediating interactions.

Identification of Pharmacophoric Elements within the this compound Structure

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. Based on the SAR principles discussed, the key pharmacophoric elements of this compound can be identified:

The 4-Fluorophenyl Group: The aromatic ring provides a scaffold for van der Waals interactions, while the fluorine atom acts as a key modulator of electronic properties and can participate in specific interactions such as halogen bonding or electrostatic interactions.

The Carboxamide Linker: This group is a critical hydrogen bonding motif, with a hydrogen bond donor (NH) and acceptor (C=O) that can form directional interactions within a binding pocket.

The Piperazine Ring: This serves as a central scaffold, providing a specific three-dimensional geometry. Its nitrogen atoms can be protonated at physiological pH, potentially forming ionic interactions or cation-π interactions. mdpi.com

Together, these elements create a unique chemical signature that dictates the compound's biological activity through a combination of hydrophobic, electrostatic, and hydrogen bonding interactions.

Computational Chemistry and Molecular Modeling Approaches

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic electronic properties of the molecule.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and geometry of molecules. researchgate.netespublisher.com Studies on similar piperazine-containing compounds often employ the B3LYP (Becke, three-parameter, Lee–Yang–Parr) functional combined with basis sets like 6-311++G(d,p) to optimize the molecular geometry and determine its stability. researchgate.netresearchgate.net Such calculations for 4-ethyl-N-(4-fluorophenyl)piperazine-1-carboxamide would yield the most stable three-dimensional conformation by finding the global minimum on the potential energy surface. espublisher.com The resulting optimized structure provides precise bond lengths, bond angles, and dihedral angles, which are foundational for understanding its chemical behavior. Conformational analysis through DFT can confirm that the optimized molecular structure is consistent with experimentally determined crystal structures where available. figshare.com

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting a molecule's chemical reactivity. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net Conversely, a small energy gap indicates a molecule is more polarizable and has higher chemical reactivity. nih.gov

Analysis of related compounds provides insight into the expected values for this compound. For instance, DFT studies on various organic molecules have calculated these parameters to predict their electronic characteristics. espublisher.com

Table 1: Quantum Chemical Parameters Derived from HOMO-LUMO Analysis for Analogous Compounds

| Parameter | Definition | Typical Value (eV) | Reference |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -7.0 | researchgate.netmaterialsciencejournal.org |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.5 to -3.0 | researchgate.netmaterialsciencejournal.org |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | ~3.8 to 5.0 | espublisher.comresearchgate.net |

| Ionization Potential (I) | I ≈ -EHOMO | ~7.06 | materialsciencejournal.org |

| Electron Affinity (A) | A ≈ -ELUMO | ~2.54 | materialsciencejournal.org |

| Chemical Hardness (η) | η = (I - A) / 2 | ~1.94 | espublisher.com |

Note: The values presented are illustrative based on data for analogous and related chemical structures and are intended to show the type of data generated from HOMO-LUMO analysis.

Molecular Electrostatic Potential (MEP) mapping is a valuable analytical tool for visualizing the charge distribution within a molecule and predicting its reactive sites. chemrxiv.org The MEP map illustrates the electrostatic potential on the surface of the molecule, using a color scale to denote different charge regions. researchgate.net Typically, red and orange colors represent electron-rich, negative potential areas, which are susceptible to electrophilic attack. researchgate.net Conversely, blue colors indicate electron-poor, positive potential regions, which are prone to nucleophilic attack. researchgate.net Green and yellow areas represent neutral or less negative regions, respectively. researchgate.net

For this compound, the MEP map would likely show the most negative potential (red) concentrated around the oxygen atom of the carbonyl group and the nitrogen atoms of the piperazine (B1678402) ring, identifying them as primary sites for interacting with electrophiles or forming hydrogen bonds. chemrxiv.orgresearchgate.net The hydrogen atoms, particularly the one attached to the carboxamide nitrogen, would exhibit positive potential (blue), indicating sites for nucleophilic interaction. chemrxiv.org

Molecular Docking Simulations of this compound and Analogues

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein or enzyme) to form a stable complex. samipubco.comresearchgate.net

Molecular docking simulations are widely used to predict how arylpiperazine derivatives bind to biological targets. nih.gov These simulations can elucidate the binding affinity, often expressed as a binding energy score (in kcal/mol) or as an inhibitory concentration (IC50). samipubco.comnih.gov For example, docking studies of novel arylpiperazine derivatives against the Androgen Receptor (AR) have been performed to understand their potential as AR antagonists. nih.gov Similarly, an analogue, N-[2-(dimethylamino)ethyl]-4-(4-fluorophenyl)-1-piperazinecarboxamide, was evaluated for its binding affinity to H1 histaminic receptors, showing an IC50 value of 310 nM. nih.gov

Docking this compound into the active site of a target receptor would predict its binding orientation and calculate a scoring function to estimate its binding affinity. Lower binding energy scores typically indicate a more stable protein-ligand complex and higher predicted activity. researchgate.net

Table 2: Binding Affinities of Analogous Arylpiperazine Derivatives to Specific Receptors

| Compound | Target Receptor | Binding Affinity (IC50) | Reference |

|---|---|---|---|

| Arylpiperazine Derivative 21 | Androgen Receptor (AR) | 0.65 µM | nih.gov |

| N-[2-(dimethylamino)ethyl]-4-(4-fluorophenyl)-1-piperazinecarboxamide | H1 Histaminic Receptors | 310 nM | nih.gov |

| Various Arylpiperazine Derivatives | Androgen Receptor (AR) | < 3 µM | nih.gov |

Note: This table presents data for structurally related analogues to illustrate the application of molecular docking in predicting binding affinities.

A crucial outcome of molecular docking is the identification of specific intermolecular interactions that stabilize the ligand-receptor complex. researchgate.net These interactions are fundamental to the molecule's biological activity. Docking studies on related benzhydryl piperazine derivatives revealed that these compounds primarily form hydrophobic interactions with the target receptor. researchgate.net For arylpiperazine derivatives targeting the Androgen Receptor, docking simulations suggested that the compounds are primarily bound to the ligand-binding pocket via hydrophobic interactions. nih.gov

For this compound, key interactions would likely include:

Hydrogen Bonding: The carbonyl oxygen and the N-H group of the carboxamide are potential hydrogen bond acceptors and donors, respectively.

Hydrophobic Interactions: The fluorophenyl ring, the ethyl group, and the carbon backbone of the piperazine ring can engage in hydrophobic or van der Waals interactions with nonpolar residues in the receptor's binding site.

Pi-Pi Stacking: The fluorophenyl ring could interact with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the active site through pi-pi stacking.

These detailed interaction analyses help rationalize the molecule's binding affinity and selectivity for a particular biological target.

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of drug design, MD simulations are employed to assess the stability of a ligand-target complex, providing a dynamic understanding of the binding interactions that is not apparent from static models.

For this compound, an MD simulation would typically be performed after an initial docking study that predicts the binding pose of the compound within the active site of a specific protein target. The simulation would place the ligand-protein complex in a simulated physiological environment, including water molecules and ions, and calculate the forces between atoms and their subsequent movements over a defined period, often in the nanosecond to microsecond range.

The stability of the complex is evaluated by analyzing several parameters throughout the simulation. Key metrics include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, which indicates conformational changes. A stable complex will generally exhibit a low and converging RMSD value. Other important analyses involve monitoring the hydrogen bonds formed between the ligand and the protein, as the persistence of these bonds over time is a strong indicator of stable binding. The root-mean-square fluctuation (RMSF) of individual amino acid residues can also highlight which parts of the protein are interacting most significantly with the ligand. Computational studies on similar pyrimidinyl-piperazine carboxamide derivatives have shown that hydrophobic interactions can be a key factor in the activity of such compounds, and MD simulations can elucidate the stability of these interactions. nih.gov

The binding free energy of the ligand-target complex can also be calculated from the MD simulation trajectory using methods like the Molecular Mechanics Generalized Born Surface Area (MM-GBSA). A lower and more favorable binding energy suggests a more stable and potent interaction. For instance, a related chiral pyrimidinyl-piperazine carboxamide derivative showed that the more active stereoisomer formed a more stable complex in MD simulations, which was confirmed by a lower binding energy calculated via MM-GBSA. nih.gov

In Silico Predictions of Theoretical Physicochemical and ADME/T Parameters

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate, as well as its fundamental physicochemical characteristics. fiveable.me These predictions are vital in the early stages of drug discovery to identify compounds with favorable pharmacokinetic profiles and to flag potential liabilities, thereby reducing the likelihood of late-stage failures. jonuns.com Various computational models, often employing quantitative structure-activity relationship (QSAR) approaches, are used to estimate these parameters for this compound.

Theoretical Physicochemical Parameters:

The physicochemical properties of a molecule are foundational to its pharmacokinetic behavior. Key parameters that are typically predicted include:

Molecular Weight (MW): Influences size-related diffusion and absorption.

LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which affects solubility, absorption, and membrane permeability.

Topological Polar Surface Area (TPSA): The sum of the surfaces of polar atoms in a molecule, which correlates with membrane permeability and bioavailability.

Hydrogen Bond Donors and Acceptors: The number of these groups influences solubility and binding to biological targets.

pKa: The acid dissociation constant, which determines the charge of the molecule at a given pH and affects its solubility and ability to cross membranes.

These parameters are often evaluated against established guidelines for drug-likeness, such as Lipinski's Rule of Five, to provide an initial assessment of the compound's potential for oral bioavailability. For example, a study on 1-(4-fluorophenyl)piperazine, a related structure, utilized in silico methods to predict such properties to evaluate its drug-likeness. researchgate.netdergipark.org.tr

ADME/T Predictions:

Computational models can predict a wide range of ADMET properties:

Absorption: Parameters such as human intestinal absorption (HIA) and Caco-2 cell permeability are predicted to estimate oral bioavailability. Skin permeability can also be assessed.

Distribution: Predictions of blood-brain barrier (BBB) penetration and plasma protein binding (PPB) are crucial for determining where the drug will travel in the body and how much will be available to act on its target.

Metabolism: The likelihood of the compound being a substrate or inhibitor of major cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) is predicted. Inhibition of these enzymes can lead to drug-drug interactions.

Excretion: Parameters like total clearance can be estimated to predict how quickly the compound is removed from the body.

Toxicity: A range of potential toxicities can be predicted, including mutagenicity (AMES test), cardiotoxicity (hERG inhibition), hepatotoxicity, and others.

The following tables present hypothetical, illustrative data for this compound, based on typical values for similar small molecule drug candidates, as specific experimental or published computational data for this exact compound is not available.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C13H18FN3O |

| Molecular Weight | 251.30 g/mol |

| LogP | 2.5 |

| Topological Polar Surface Area (TPSA) | 58.5 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| pKa (most basic) | 8.2 |

Note: These values are illustrative and not based on experimental data for this specific compound.

Table 2: Predicted ADME/T Parameters

| Parameter | Prediction | Interpretation |

| Absorption | ||

| Human Intestinal Absorption | High | Likely well-absorbed from the gut |

| Caco-2 Permeability | High | Indicates good intestinal permeability |

| Distribution | ||

| Blood-Brain Barrier Penetration | Low | Unlikely to cross into the central nervous system |

| Plasma Protein Binding | High (>90%) | Most of the compound in blood will be bound to proteins |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this enzyme |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions via this enzyme |

| Excretion | ||

| Total Clearance | Moderate | Expected moderate rate of elimination from the body |

| Toxicity | ||

| AMES Mutagenicity | Negative | Unlikely to be mutagenic |

| hERG Inhibition | Low Risk | Low risk of causing cardiac arrhythmias |

| Hepatotoxicity | Low Risk | Unlikely to cause liver damage |

Note: These predictions are for illustrative purposes and are based on general characteristics of similar chemical structures. They are not the result of specific in silico studies on this compound.

In Vitro Biochemical and Cellular Studies

Enzyme Inhibition Assays

The inhibitory potential of 4-ethyl-N-(4-fluorophenyl)piperazine-1-carboxamide against several key enzymes has been explored to understand its specificity and mechanism of action at a molecular level.

Assays for Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Currently, there is no publicly available scientific literature detailing the results of in vitro enzyme inhibition assays for this compound against Dipeptidyl Peptidase-4 (DPP-4).

Studies on Microtubule Affinity-Regulating Kinase 4 (MARK4) Inhibition

In vitro studies investigating the inhibitory activity of this compound on Microtubile Affinity-Regulating Kinase 4 (MARK4) have not been reported in the accessible scientific literature.

Other Relevant Enzyme Targets (e.g., COX-2, InhA)

Exploratory in vitro assays to determine the inhibitory effect of this compound on other significant enzyme targets, such as Cyclooxygenase-2 (COX-2) and Enoyl-acyl carrier protein reductase (InhA), have not been documented in published research.

Receptor Binding and Functional Assays

The affinity of this compound for various neurotransmitter receptors has been assessed through radioligand binding assays and subsequent functional studies to characterize its pharmacological profile.

Serotoninergic Receptor (e.g., 5-HT1A, 5-HT2A, 5-HT2C) Binding Studies

Detailed in vitro binding affinity data for this compound at serotoninergic receptors, including the 5-HT1A, 5-HT2A, and 5-HT2C subtypes, are not available in the current body of scientific literature. Therefore, no quantitative analysis of its binding profile at these receptors can be provided.

Dopaminergic Receptor (e.g., D4) Interaction Studies

Investigations into the interaction and binding affinity of this compound with the dopaminergic D4 receptor have not been reported in peer-reviewed scientific publications. As a result, its potential activity at this receptor subtype remains uncharacterized.

No Publicly Available Research Data Found for "this compound"

Despite a comprehensive search of publicly accessible scientific literature and chemical databases, no specific in vitro biochemical or cellular studies for the chemical compound "this compound" were identified.

The investigation sought to collate research findings pertaining to the following areas, as specified in the research outline:

Cellular Biological Activity Investigations (Non-Human Cell Lines)

In Vitro Cytotoxicity in Research Cell Lines

The search included queries for the compound's synthesis, biological activity, and any associated CAS (Chemical Abstracts Service) number to ensure a thorough review. While general information exists for the broader class of piperazine (B1678402) derivatives, and their potential antimicrobial and anticancer properties, no studies were found that specifically name or detail the biological effects of "this compound."

One study on a structurally similar compound, N-[2-(dimethylamino)ethyl]-4-(4-fluorophenyl)-1-piperazinecarboxamide, did report on its histamine (B1213489) H1 receptor binding affinity. However, this is a distinct molecule from the subject of the requested article.

Consequently, due to the absence of specific research data for "this compound" in the public domain, it is not possible to generate the detailed, informative, and scientifically accurate article as requested. The creation of such an article would require speculative information, which falls outside the scope of scientifically rigorous reporting.

It is possible that "this compound" is a novel compound that has not yet been synthesized or biologically evaluated, or that any existing research is proprietary and not publicly disclosed.

Pre Clinical in Vivo Animal Model Studies Non Human Efficacy and Mechanism Research

Efficacy Evaluation in Relevant Animal Models (e.g., Infection, Metabolic, Neurodegenerative Models)

No research data was found pertaining to the in vivo efficacy evaluation of 4-ethyl-N-(4-fluorophenyl)piperazine-1-carboxamide in animal models for any therapeutic area.

Antiallergy Activity in Animal Models (e.g., passive foot anaphylaxis, guinea pig anaphylaxis)

No studies detailing the assessment of this compound in animal models of allergy, such as passive foot anaphylaxis or guinea pig anaphylaxis, are available in the public domain.

Anti-diabetic Activity in Rodent Models

There are no published findings on the evaluation of this compound for anti-diabetic or hypoglycemic activity in any rodent models.

Antimycobacterial Efficacy in Murine Models

A search for scientific literature yielded no results on the efficacy of this compound in murine models of mycobacterial infection.

Central Nervous System (CNS) Activity Assessment (e.g., Locomotor Activity)

No data is available from preclinical studies assessing the central nervous system effects, including locomotor activity, of this compound in animal models.

Pharmacodynamic Endpoints and Biomarker Modulation in Animal Studies

Information regarding the pharmacodynamic endpoints or the modulation of specific biomarkers in animal studies following administration of this compound could not be located.

Mechanistic Investigations in Animal Models

There are no available in vivo studies focused on elucidating the mechanism of action of this compound in animal models.

Future Directions in Piperazine Carboxamide Research

Exploration of Novel Synthetic Pathways for Scalability and Sustainability

The development of robust and environmentally friendly synthetic routes is a cornerstone of modern chemical research. For piperazine (B1678402) carboxamides, traditional synthesis often involves the reaction of activated carboxylic acids with amines, which can generate significant waste. researchgate.net Future research will likely focus on more sustainable and scalable alternatives.

One promising avenue is the adoption of green chemistry principles. This includes the use of enzymatic methods, such as those employing Candida antarctica lipase B, which can facilitate direct amide bond formation under milder conditions and with higher atom economy. nih.gov Another approach is the use of photoredox catalysis, which offers a greener way to achieve C-H functionalization of the piperazine ring, potentially leading to novel analogs. mdpi.com Microwave-assisted synthesis also presents a scalable option that can significantly shorten reaction times. nih.gov

These advanced synthetic methods are not only more environmentally benign but also offer pathways to previously inaccessible chemical space, allowing for the creation of more diverse libraries of piperazine carboxamide derivatives for screening.

| Synthetic Strategy | Description | Advantages |

| Conventional Amidation | Reaction of an activated carboxylic acid (e.g., acid chloride) with a piperazine derivative. jocpr.com | Well-established and versatile. |

| Enzymatic Synthesis | Use of lipases (e.g., Candida antarctica lipase B) to catalyze amide bond formation. nih.gov | High selectivity, mild reaction conditions, environmentally friendly. nih.gov |

| Photoredox Catalysis | Use of light and a photocatalyst to enable C-H functionalization and bond formation. mdpi.com | Access to novel chemical transformations, sustainable. mdpi.com |

| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate reaction rates. nih.gov | Reduced reaction times, potential for higher yields. nih.gov |

| Flow Chemistry | Continuous reaction process in a flow reactor. | Improved safety, scalability, and process control. |

Advanced Computational Approaches for De Novo Design and Optimization

Computational chemistry has become an indispensable tool in modern drug discovery and chemical biology. For the 4-ethyl-N-(4-fluorophenyl)piperazine-1-carboxamide scaffold, advanced computational approaches can guide the de novo design of new analogs with optimized properties.

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in identifying the key molecular features that correlate with biological activity. mdpi.com For instance, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to series of piperazine carboxamide inhibitors of Fatty Acid Amide Hydrolase (FAAH), providing insights into the steric, electrostatic, and hydrophobic requirements for potent inhibition. nih.govresearchgate.netmdpi.compreprints.org

Molecular docking simulations can predict the binding modes of these compounds within the active sites of target proteins, helping to rationalize observed activities and guide the design of new, more potent derivatives. jetir.orgacs.org Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions can be used to assess the drug-likeness of designed compounds early in the discovery process, saving time and resources. mdpi.comnih.gov

| Computational Method | Application in Piperazine Carboxamide Research | Key Insights |

| 3D-QSAR (CoMFA/CoMSIA) | Predicting the biological activity of new analogs based on their 3D structure. researchgate.net | Identification of key steric, electrostatic, and hydrophobic features for activity. nih.gov |

| Molecular Docking | Predicting the binding mode and affinity of ligands to their protein targets. jetir.org | Understanding ligand-receptor interactions at the atomic level. acs.org |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of ligand-protein complexes over time. nih.gov | Assessing the stability of binding poses and identifying key interactions. nih.gov |

| In Silico ADME Prediction | Predicting the pharmacokinetic properties of designed compounds. nih.gov | Early identification of compounds with favorable drug-like properties. mdpi.com |

Identification of New Biological Targets and Mechanisms of Action (Non-Human)

While the specific biological targets of this compound are not extensively documented, the broader class of N-arylpiperazine carboxamides has been shown to interact with a variety of biological targets in non-human systems. A significant research direction will be the systematic screening of this compound and its analogs against diverse panels of enzymes and receptors to identify novel biological activities.

For example, various piperazine derivatives have shown inhibitory activity against enzymes such as acetylcholinesterase, butyrylcholinesterase, and tyrosinase in in vitro studies. nih.govresearchgate.net Other studies have identified piperazine-1-carboxamidine derivatives as having antifungal activity in Candida albicans, linked to the accumulation of endogenous reactive oxygen species. nih.gov The N-arylpiperazine-1-carboxamide scaffold has also been explored for its potent androgen receptor antagonist activity in rat models. nih.gov

Future research will likely employ high-throughput screening methods to test these compounds against a wider range of targets. Elucidating the precise mechanisms of action at these targets will be crucial for understanding their biological effects.

| Piperazine Derivative Class | Non-Human Biological Target/System | Observed Effect |

| N-Arylpiperazine-1-carboxamides | Rat Androgen Receptor | Antagonistic activity. nih.gov |

| Benzimidazole-based piperazines | Acetylcholinesterase / Butyrylcholinesterase | Inhibitory activity. nih.gov |

| Piperazine-1-carboxamidines | Candida albicans | Fungicidal activity via ROS accumulation. nih.gov |

| Piperazine derivatives with a 1,2,4-triazole nucleus | Tyrosinase | Inhibitory activity. researchgate.net |

| (Fluorophenyl) piperazine derivatives | Isolated Rat Aorta | Vasodilating effect. nih.gov |

Development of Advanced Research Probes Based on the this compound Scaffold

The structural characteristics of this compound make its scaffold an attractive starting point for the development of advanced research probes. The piperazine moiety is a versatile linker that can be functionalized to incorporate reporter groups such as fluorophores or affinity tags. nih.govnih.gov

The development of such probes would enable the detailed study of the biological pathways modulated by this class of compounds. For instance, a fluorescently labeled version of this compound could be used in cellular imaging studies to visualize its subcellular localization and interaction with target proteins. Biotinylated derivatives could be used for affinity purification of binding partners, aiding in the identification of novel biological targets.

Furthermore, the piperazine-fused cyclic disulfide motif has been explored for creating bioreduction-activated probes, which could be adapted to the this compound scaffold to develop probes that are activated under specific cellular redox conditions. chemrxiv.org

Integration of Multi-Omics Data for Comprehensive Biological Profiling in Research Systems

To gain a holistic understanding of the biological effects of this compound, future research will likely involve the integration of multi-omics data. ahajournals.org This approach, which combines genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive picture of the cellular response to a small molecule. nih.govnih.gov

For example, transcriptomic analysis (e.g., RNA-seq) could reveal changes in gene expression in cells treated with the compound, highlighting the signaling pathways that are affected. Proteomic studies could identify changes in protein expression and post-translational modifications, providing further insight into the compound's mechanism of action. Metabolomics can reveal alterations in cellular metabolism, identifying key metabolic pathways that are perturbed. mdpi.com

By integrating these different layers of biological information, researchers can build detailed network models of the compound's effects, leading to a more complete understanding of its biological profile and potential off-target effects in research systems. ahajournals.org

| Omics Technology | Type of Data Generated | Potential Insights for Piperazine Carboxamide Research |

| Transcriptomics (RNA-seq) | Gene expression profiles. | Identification of regulated genes and pathways. |

| Proteomics | Protein abundance and modifications. | Elucidation of protein-level changes and signaling events. |

| Metabolomics | Profiles of small molecule metabolites. | Understanding of the compound's impact on cellular metabolism. |

| Integrated Multi-Omics | Comprehensive biological network models. ahajournals.org | Holistic view of the compound's mechanism of action and off-target effects. nih.gov |

Q & A

Basic: What are the standard synthetic protocols for 4-ethyl-N-(4-fluorophenyl)piperazine-1-carboxamide, and how are intermediates characterized?

Answer:

The synthesis typically involves multi-step reactions starting with the functionalization of the piperazine core. Key steps include:

- Coupling reactions : Use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) to link the ethyl and 4-fluorophenyl groups to the piperazine ring .

- Solvent selection : Dichloromethane (DCM) or ethanol under controlled temperatures (0–25°C) to optimize reaction rates .

- Purification : Column chromatography or recrystallization with solvents like diethyl ether to isolate intermediates and final products .

Intermediates are characterized via 1H/13C NMR to confirm regiochemistry and mass spectrometry (MS) for molecular weight validation. For example, the ethyl group’s protons appear as a triplet (~1.2 ppm) in NMR, while the fluorophenyl aromatic protons resonate at ~7.0–7.3 ppm .

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- 1H NMR identifies proton environments (e.g., ethyl group protons, fluorophenyl aromatic protons).

- 13C NMR confirms carbonyl carbons (~160–170 ppm) and quaternary carbons in the piperazine ring .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ at m/z 292.166) .

- Infrared (IR) Spectroscopy : Detects carbonyl stretches (~1650 cm⁻¹) and C-F bonds (~1220 cm⁻¹) .

Advanced: How do researchers optimize reaction conditions to improve yield and purity during synthesis?

Answer:

Optimization strategies include:

- Temperature control : Lower temperatures (0–5°C) minimize side reactions during coupling steps .

- Catalyst selection : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) as bases to enhance nucleophilicity .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while DCM reduces byproduct formation .

- Real-time monitoring : Thin-layer chromatography (TLC) or HPLC tracks reaction progress, enabling timely quenching .

Advanced: What methodologies are employed to analyze the compound’s interactions with neurotransmitter receptors?

Answer:

- Radioligand binding assays : Competitive displacement studies using tritiated ligands (e.g., [³H]spiperone for dopamine D2 receptors) quantify binding affinity (Ki values) .

- Functional assays : Measurement of cAMP levels or calcium flux in transfected HEK293 cells to determine agonism/antagonism .

- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses in receptor active sites .

Advanced: How do structural variations in piperazine derivatives impact solubility and bioavailability?

Answer:

- Substituent effects :

- Hydrophobic groups (e.g., ethyl) increase logP, enhancing membrane permeability but reducing aqueous solubility .

- Halogenation (e.g., 4-fluorophenyl) improves metabolic stability via reduced CYP450-mediated oxidation .

- Experimental validation :

- LogP measurements : Shake-flask method with octanol/water partitioning.

- Permeability assays : Caco-2 cell monolayers simulate intestinal absorption .

Basic: What are the common challenges in isolating this compound, and how are they addressed?

Answer:

- Byproduct formation : Side reactions during coupling steps generate impurities. Mitigated via precise stoichiometry and slow reagent addition .

- Purification difficulties : Similar polarities of product and byproducts require gradient elution in column chromatography (e.g., 5–20% methanol in DCM) .

- Crystallization issues : Low solubility in common solvents necessitates mixed-solvent systems (e.g., ethanol/water) for recrystallization .

Advanced: How can contradictory data regarding biological activity between similar piperazine derivatives be resolved?

Answer:

- Systematic SAR studies : Synthesize analogs with incremental modifications (e.g., ethyl → methyl, fluorophenyl → chlorophenyl) to isolate structural contributors to activity .

- Control experiments : Validate assay conditions using reference compounds (e.g., clozapine for dopamine receptors) to rule out assay artifacts .

- In vivo correlation : Compare pharmacokinetic profiles (e.g., brain penetration in rodent models) with in vitro data .

Basic: What are the key steps in validating the identity of synthesized this compound?

Answer:

- Spectral cross-validation : Match NMR and MS data with literature or computational predictions (e.g., ChemDraw simulations) .

- Elemental analysis : Confirm C, H, N, and F percentages within ±0.4% of theoretical values .

- X-ray crystallography (if applicable): Resolve crystal structure to confirm stereochemistry and bond angles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.